

Pentaerythrityl Tetra bromide: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: *Pentaerythrityl tetra bromide*

Cat. No.: B147392

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CAS Number: 3229-00-3

This technical guide provides an in-depth overview of **Pentaerythrityl tetra bromide**, a versatile chemical intermediate. The information is intended for researchers, scientists, and professionals in drug development and material science. This document covers its chemical and physical properties, safety data, experimental protocols for its synthesis, and its mechanism of action in key applications.

Chemical and Physical Properties

Pentaerythrityl tetra bromide, also known as tetrakis(bromomethyl)methane, is a white crystalline solid.^[1] Its core physical and chemical properties are summarized in the table below, providing a foundational understanding of the compound's characteristics.

Property	Value	References
Molecular Formula	C5H8Br4	[2] [3]
Molecular Weight	387.73 g/mol	[2] [3] [4]
Appearance	White to off-white crystalline powder	[2] [5]
Melting Point	158-160 °C	[2] [4]
Boiling Point	305-306 °C	[2] [4]
Density	2.596 g/mL at 25 °C	[2] [4]
Water Solubility	Insoluble	[2]
Storage Temperature	Room Temperature, sealed in a dry environment	[2]

Safety and Handling

The safety profile of **Pentaerythryl tetrabromide** requires careful consideration in a laboratory or industrial setting. While some safety data sheets indicate it is not a hazardous substance, others provide specific GHS classifications.[\[2\]](#)[\[6\]](#) It is prudent to handle this chemical with the appropriate precautions as outlined below.

GHS Hazard Information

Hazard Class	Hazard Statement	Signal Word	GHS Pictogram
Skin Irritation	H315: Causes skin irritation	Warning	GHS07
Eye Irritation	H319: Causes serious eye irritation	Warning	GHS07
Specific target organ toxicity — single exposure (Respiratory tract irritation)	H335: May cause respiratory irritation	Warning	GHS07

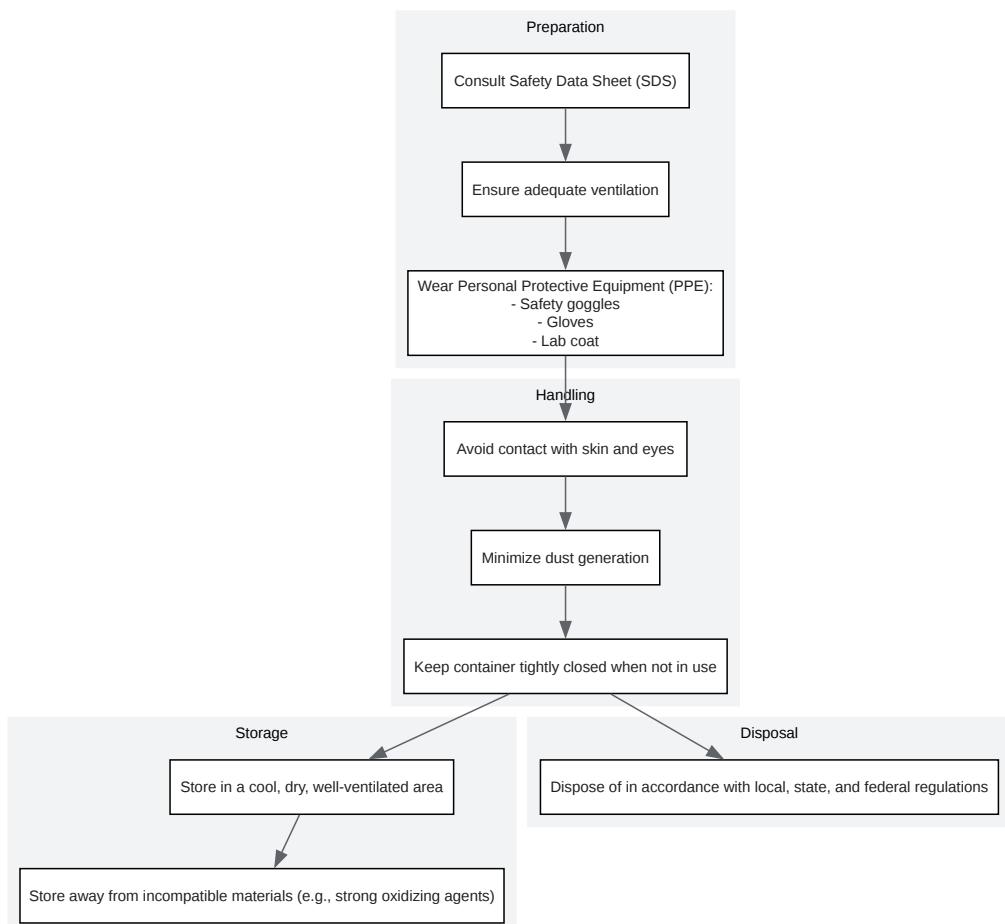
Source: ChemicalBook[2]

Precautionary Statements and First Aid

Type	Statement
Prevention	P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P264: Wash skin thoroughly after handling. P271: Use only outdoors or in a well-ventilated area. P280: Wear protective gloves/ eye protection/ face protection.
Response	P302 + P352: IF ON SKIN: Wash with plenty of soap and water. P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P312: Call a POISON CENTER or doctor if you feel unwell. P332 + P313: If skin irritation occurs: Get medical advice/ attention. P337 + P313: If eye irritation persists: Get medical advice/ attention. P362: Take off contaminated clothing and wash before reuse.
Storage	P403 + P233: Store in a well-ventilated place. Keep container tightly closed. P405: Store locked up.
Disposal	P501: Dispose of contents/ container to an approved waste disposal plant.

Source: ChemicalBook[2]

A general workflow for the safe handling of **Pentaerythrityl tetrabromide** is illustrated in the diagram below.

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Caption: Workflow for the safe handling of **Pentaerythrityl tetrabromide**.

Experimental Protocol: Synthesis of Pentaerythrityl Tetrabromide

Pentaerythrityl tetrabromide can be synthesized through various methods. A common laboratory-scale synthesis involves the reaction of pentaerythritol with a brominating agent. The following protocol is a representative example.^[7]

Materials

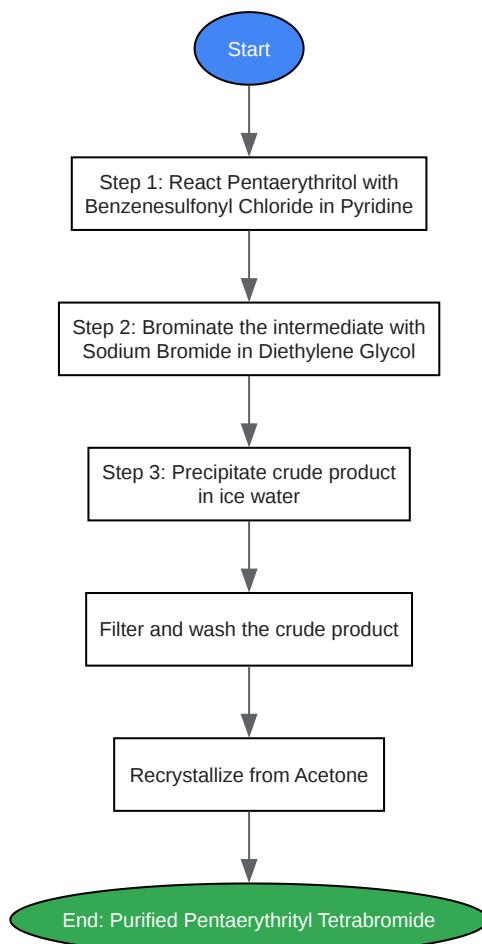
- Pentaerythritol
- Pyridine

- Benzenesulfonyl chloride
- Diethylene glycol
- Sodium bromide
- Acetone
- Ethanol
- Hydrochloric acid
- Ice

Procedure

- Step 1: Synthesis of Pentaerythritol Tetrabenzenesulfonate: In a suitable reaction vessel, dissolve pentaerythritol in pyridine. Slowly add benzenesulfonyl chloride to the mixture while maintaining the temperature below 35°C. After the addition is complete, stir the reaction mixture at 40°C for 3 hours. Cool the mixture and precipitate the product by adding it to ice water. Filter and wash the precipitate.
- Step 2: Bromination: In a separate flask, add the dried pentaerythritol tetrabenzenesulfonate from Step 1 to diethylene glycol and sodium bromide. Heat the mixture with stirring at 140-150°C for approximately 14 hours.
- Step 3: Isolation and Purification: Cool the reaction mixture and precipitate the crude **Pentaerythrityl tetrabromide** by adding the mixture to ice water. Filter the precipitate, wash it with water, and dry it. Recrystallize the crude product from acetone to obtain purified **Pentaerythrityl tetrabromide**.

The overall workflow for this synthesis is depicted in the following diagram.



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Caption: A simplified workflow for the synthesis of **Pentaerythrityl tetrabromide**.

Applications and Mechanism of Action

Pentaerythrityl tetrabromide is a valuable intermediate in organic synthesis and material science.^[2] Its applications include its use as a building block for dendrimers, metal-organic frameworks (MOFs), and in the synthesis of spiropentane.^{[2][8]} It is also utilized in the pharmaceutical industry as an intermediate for various compounds.^[2]

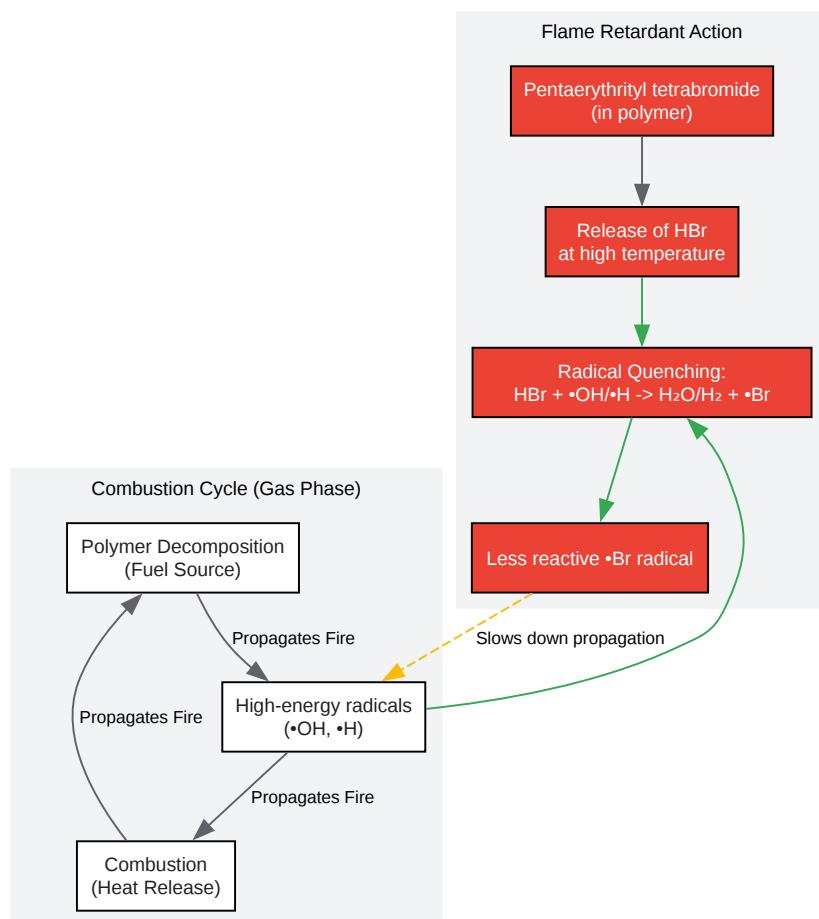
One of the notable applications of brominated compounds like **Pentaerythrityl tetrabromide** is as a flame retardant.^[1] Halogenated flame retardants primarily act in the gas phase to interrupt the combustion cycle.

Mechanism of Action as a Flame Retardant

During the combustion of a polymer, high-energy radicals, such as hydroxyl ($\cdot\text{OH}$) and hydrogen ($\cdot\text{H}$) radicals, are generated and propagate the fire.^[9] Brominated flame retardants release hydrogen bromide (HBr) at elevated temperatures. The HBr then interferes with the radical chain reactions in the flame, effectively quenching the fire. The key reactions are:

- $\text{HBr} + \cdot\text{OH} \rightarrow \text{H}_2\text{O} + \cdot\text{Br}$
- $\text{HBr} + \cdot\text{H} \rightarrow \text{H}_2 + \cdot\text{Br}$
- $\cdot\text{Br} + \text{RH} \text{ (polymer)} \rightarrow \text{HBr} + \cdot\text{R} \text{ (polymer radical)}$

The bromine radical ($\cdot\text{Br}$) is less reactive than the $\cdot\text{OH}$ and $\cdot\text{H}$ radicals, thus slowing down the combustion process.^[9] This mechanism is illustrated in the diagram below.



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Caption: Mechanism of action for a brominated flame retardant.

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